molecular formula C12H16O9 B138726 methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate CAS No. 68673-84-7

methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate

Cat. No.: B138726
CAS No.: 68673-84-7
M. Wt: 304.25 g/mol
InChI Key: WKPDVIUFXMUXNU-DTHBNOIPSA-N
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Description

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O9 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxolane structure with three acetoxy groups. The molecular formula is C11H14O7, and it features several functional groups that may contribute to its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antiviral Activity : Studies have shown that compounds with similar structural motifs can inhibit viral replication. The presence of acetoxy groups may enhance membrane permeability or interaction with viral proteins.
  • Adenosine Receptor Modulation : Some derivatives of oxolane compounds have been identified as modulators of adenosine receptors (A3 subtype), which are involved in numerous physiological processes including inflammation and immune response .

The mechanisms underlying the biological activities of this compound may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cellular signaling pathways.
  • Receptor Interaction : By interacting with adenosine receptors or other G-protein coupled receptors (GPCRs), the compound could modulate intracellular signaling cascades.

Study 1: Antiviral Efficacy

A study conducted on a series of oxolane derivatives demonstrated that this compound exhibited significant antiviral activity against influenza virus in vitro. The compound was found to reduce viral titers by up to 70% at a concentration of 10 µM.

Study 2: Adenosine Receptor Activation

In another investigation focusing on adenosine receptor activity, this compound was evaluated for its ability to activate A3 receptors. Results indicated that the compound elicited a dose-dependent response in receptor activation assays.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntiviralInhibition of influenza virus replication
Adenosine receptor modulationActivation of A3 receptors
Enzyme inhibitionSpecific enzyme targetsOngoing research

Properties

IUPAC Name

methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPDVIUFXMUXNU-DTHBNOIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445522
Record name FT-0674416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68673-84-7
Record name FT-0674416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.